molecular formula C12H14N2 B15070576 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 881404-62-2

2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

Cat. No.: B15070576
CAS No.: 881404-62-2
M. Wt: 186.25 g/mol
InChI Key: RXXCSQMKESCCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline (CAS# 881404-62-2) is a tricyclic organic compound featuring a fused quinazoline and pyrrolidine structure, with a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol . This scaffold is of significant interest in medicinal chemistry and neuroscience research due to its structural relationship to biologically active compounds. Chemically, this core structure is part of the tetrahydropyrrolo[2,1-b]quinazoline family, which is recognized as a privileged scaffold in drug discovery . The pyrroloquinazoline backbone is a key structural motif found in several natural alkaloids and synthetic derivatives with diverse pharmacological profiles . Researchers value this compound as a key intermediate for the design and synthesis of novel bioactive molecules, particularly in the development of neuroprotective agents . Studies on closely related analogues have demonstrated potent neuroprotective effects against NMDA-induced cytotoxicity, highlighting its relevance for investigating excitotoxicity mechanisms involved in neurodegenerative diseases such as stroke, Alzheimer's, and Parkinson's disease . The mechanism of action for this compound class is associated with antagonism of the NR2B-subtype of NMDA receptors, which helps attenuate calcium influx and modulate downstream signaling pathways like ERK1/2, offering a potential therapeutic strategy for neurological disorders . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

881404-62-2

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

InChI

InChI=1S/C12H14N2/c1-9-6-12-13-11-5-3-2-4-10(11)8-14(12)7-9/h2-5,9H,6-8H2,1H3

InChI Key

RXXCSQMKESCCCN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC3=CC=CC=C3CN2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with an appropriate aldehyde or ketone, followed by cyclization to form the quinazoline ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .

Scientific Research Applications

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The conformational flexibility and substituent positioning significantly influence the physicochemical and biological properties of pyrrolo-quinazoline derivatives. Key comparisons include:

Compound Name Substituents/Modifications Conformation of Quinazoline Ring Key Interactions Reference
2-Methyl-1,2,3,9-tetrahydropyrrolo... Methyl at C2 Non-planar (distorted half-chair) C–H⋯N hydrogen bonds (hypothetical*) N/A
(S)-Ethyl ester derivative Ethyl carboxylate at C1 Distorted half-chair Intermolecular C–H⋯N bonds
Methylidene-bridged derivative Exocyclic alkene, nitro-substituted isoquinoline E-configuration O–H⋯O and C–H⋯O hydrogen bonds
Vasicine (Peganine) Hydroxyl group at C3 Planar (in metabolites) Metabolic sulfation/glucuronidation

*Note: Direct structural data for 2-methyl derivative is inferred from analogues.

  • Methyl Substituent Effects : The methyl group at C2 in 2-methyl-... likely enhances lipophilicity compared to hydroxylated derivatives like vasicine (logP ~0.5) .
  • Ring Conformations: The quinazoline ring adopts a non-planar half-chair conformation in ethyl ester derivatives , whereas methylidene-bridged compounds exhibit steric congestion due to bulky substituents .

Physicochemical Properties

Key properties impacting drug-likeness:

Compound Molecular Weight logP (Predicted) Solubility Metabolic Stability Reference
2-Methyl-... ~202 g/mol ~1.8 Low (lipophilic) High (methyl group) N/A
Vasicine 188.23 g/mol ~0.5 Moderate Low (hydroxyl group)
Ethyl ester derivative 260.29 g/mol ~2.1 Low Moderate
Peganole (hydroxyl derivative) 204.23 g/mol ~0.3 High Low
  • Lipophilicity : Methyl and ethyl esters exhibit higher logP values, favoring blood-brain barrier penetration .
  • Solubility: Hydroxylated derivatives (e.g., peganole) show improved aqueous solubility due to polar groups .

Biological Activity

2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H14N2
  • Molecular Weight : 214.2631 g/mol
  • IUPAC Name : this compound

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms within the ring system is crucial for its interaction with biological targets.

1. Neuroprotective Effects

Research has indicated that derivatives of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline exhibit neuroprotective properties. A study demonstrated that specific derivatives could attenuate NMDA-induced cytotoxicity by inhibiting calcium influx and regulating key signaling pathways such as ERK1/2 phosphorylation. The compound showed promise as a lead for developing NR2B-selective NMDAR antagonists, which are relevant for treating neurodegenerative diseases like Alzheimer's .

Compound Activity Mechanism
5qNeuroprotectionInhibits NMDA-induced Ca²⁺ influx

2. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Compounds related to this compound have shown significant cytotoxicity against various cancer cell lines. For instance, studies reported that certain derivatives inhibited cell proliferation and induced apoptosis in human tumor cells through cell cycle arrest mechanisms .

Cell Line IC50 (µM) Mechanism of Action
Ehrlich Ascites Carcinoma0.78Cell cycle arrest at G2/M phase
Sarcoma-1800.65Induction of apoptosis

3. Antimicrobial Activity

Some studies have explored the antimicrobial properties of quinazoline derivatives. The compounds demonstrated effectiveness against various bacterial strains by inhibiting the respiratory metabolism of pathogens through targeting specific enzymes like NADH dehydrogenase .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.

Recent SAR studies indicate that modifications at specific positions on the quinazoline ring can enhance potency against cancer cells and improve selectivity for neuroprotective targets .

Case Study 1: Neuroprotective Activity

In a study assessing various derivatives' neuroprotective effects against NMDA toxicity, compound 5q was highlighted for its ability to significantly reduce neuronal damage in vitro. The mechanism involved modulation of intracellular calcium levels and activation of protective signaling pathways .

Case Study 2: Anticancer Efficacy

A series of synthesized quinazoline derivatives were tested against multiple cancer cell lines. One notable derivative exhibited an IC50 value of 0.5 µM against breast cancer cells and was found to induce apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrrolo[2,1-b]quinazoline derivatives often employs cyclocondensation or cycloaddition reactions. For example, (S)-ethyl 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate was synthesized via a multi-step route involving cyclization under acidic conditions, with crystallographic data confirming the product (monoclinic, space group P2₁, a = 6.0545 Å, b = 9.1438 Å, c = 11.5228 Å) . Reaction parameters such as temperature (e.g., reflux in triethylorthoformate) and solvent polarity critically affect regioselectivity and yield, as seen in analogous pyrroloimidazole syntheses .

Q. How is X-ray crystallography utilized to confirm the stereochemistry and molecular packing of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the title compound’s crystal structure (C₁₄H₁₆N₂O₂) revealed a monoclinic lattice with β = 92.905°, Z = 2, and hydrogen-bonding interactions stabilizing the packing . Data collection at 295 K with MoKα radiation (λ = 0.71073 Å) and refinement to R = 0.029 ensures accuracy in bond-length (±0.004 Å) and angle determination .

Q. What spectroscopic techniques are most effective for characterizing pyrrolo[2,1-b]quinazoline derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR distinguishes diastereotopic protons in the pyrrolidine ring (δ 1.5–3.5 ppm), while HRMS confirms molecular ions (e.g., m/z 244.29 for C₁₄H₁₆N₂O₂) . Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive pyrrolo[2,1-b]quinazoline analogs?

  • Methodological Answer : SAR requires systematic substitution at key positions. For example:

  • Position 2 : Methyl groups enhance metabolic stability (e.g., 2-methyl derivatives show reduced cytochrome P450-mediated oxidation) .
  • Position 3 : Hydroxyl or amino groups improve solubility and binding affinity (e.g., 3-hydroxy analogs exhibit enhanced interaction with quinazoline-recognizing enzymes) .
  • Position 9 : Thione or oxo substituents modulate electronic properties, as shown in 9-thione derivatives (R = 0.029, wR = 0.078) with distinct hydrogen-bonding networks .

Q. What strategies resolve contradictions in biological activity data for pyrrolo[2,1-b]quinazoline derivatives across different assays?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain discrepancies, such as steric clashes in specific conformers .
  • Metabolite Profiling : LC-MS/MS detects active metabolites (e.g., 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol) that may contribute to off-target effects .

Q. How can computational chemistry optimize the synthetic pathways for complex pyrrolo[2,1-b]quinazoline scaffolds?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and intermediates. For example:

  • Cyclization Steps : B3LYP/6-31G(d) calculations identify low-energy pathways for pyrrolidine ring closure (ΔG‡ < 25 kcal/mol) .
  • Solvent Effects : COSMO-RS models simulate solvent polarity’s role in stabilizing charged intermediates, guiding solvent selection (e.g., DMF vs. THF) .

Q. What are the challenges in achieving enantiomeric purity during the synthesis of chiral pyrrolo[2,1-b]quinazoline derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-ethyl carboxylate groups to induce asymmetry, as demonstrated in the synthesis of (S)-configured derivatives with >98% ee .
  • Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-phosphates) catalyze enantioselective cyclizations, though competing pathways may require optimization .
  • Chiral Chromatography : Analytical HPLC with amylose-based columns resolves enantiomers (resolution factor R > 1.5) for purity validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.